Cas no 1805018-32-9 (3-Bromo-5-chloro-2-(trifluoromethyl)aniline)

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromo, chloro, and trifluoromethyl substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its electron-withdrawing groups enhance reactivity in cross-coupling and nucleophilic substitution reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research and industrial use, it offers precise functionality for advanced chemical transformations.
3-Bromo-5-chloro-2-(trifluoromethyl)aniline structure
1805018-32-9 structure
Product Name:3-Bromo-5-chloro-2-(trifluoromethyl)aniline
CAS No:1805018-32-9
MF:C7H4BrClF3N
MW:274.465570449829
MDL:MFCD28734630
CID:4706568
PubChem ID:121227629
Update Time:2025-06-09

3-Bromo-5-chloro-2-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-chloro-2-(trifluoromethyl)aniline
    • MDL: MFCD28734630
    • Inchi: 1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2
    • InChI Key: OUHKRIYIPQKMEW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1C(F)(F)F)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Topological Polar Surface Area: 26

3-Bromo-5-chloro-2-(trifluoromethyl)aniline Pricemore >>

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Additional information on 3-Bromo-5-chloro-2-(trifluoromethyl)aniline

Introduction to 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No. 1805018-32-9)

3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No. 1805018-32-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on a benzene ring, serves as a versatile intermediate in the synthesis of various bioactive molecules. The combination of these halogen atoms and the electron-withdrawing trifluoromethyl group imparts distinct chemical properties that make it a valuable building block for further functionalization.

The bromo and chloro substituents on the aromatic ring enhance the electrophilicity of the benzene core, facilitating nucleophilic aromatic substitution reactions. This reactivity is particularly useful in constructing more complex molecular architectures. Additionally, the trifluoromethyl group not only influences the electronic properties of the molecule but also contributes to its metabolic stability and lipophilicity, making it an attractive moiety for drug design. These characteristics have positioned 3-Bromo-5-chloro-2-(trifluoromethyl)aniline as a key intermediate in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The structural motif of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline has been explored in the synthesis of compounds with potential applications in oncology, inflammation, and central nervous system disorders. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the halogenated aromatic ring can interact with specific residues in the active site of target enzymes. The presence of multiple substituents allows for fine-tuning of binding interactions, which is crucial for achieving high selectivity and efficacy.

One notable area where 3-Bromo-5-chloro-2-(trifluoromethyl)aniline has shown promise is in the development of anticancer agents. Researchers have leveraged its scaffold to create molecules that inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The trifluoromethyl group, in particular, has been shown to enhance binding affinity by improving hydrophobic interactions and reducing metabolic degradation. Furthermore, the bromo and chloro atoms provide handles for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.

The agrochemical sector has also benefited from the versatility of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline. Its structural features make it a suitable precursor for synthesizing herbicides and pesticides with improved potency and environmental safety. By incorporating this compound into novel formulations, researchers aim to develop agrochemicals that are more effective against resistant weed species while minimizing ecological impact. The ability to modify its substituents allows for tailoring properties such as bioavailability and persistence, which are critical factors in agricultural applications.

Advances in synthetic methodologies have further expanded the utility of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex derivatives with precision. These methods have not only streamlined the synthesis process but also opened new avenues for exploring its biological activity. For example, palladium-catalyzed C-H activation has been utilized to introduce additional functional groups at specific positions on the aromatic ring, enhancing diversification efforts.

The pharmacokinetic profile of compounds derived from 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is another area of active investigation. Researchers are keenly interested in optimizing absorption, distribution, metabolism, excretion (ADME) properties to improve therapeutic outcomes. The lipophilicity imparted by the trifluoromethyl group can be advantageous for oral bioavailability, while careful consideration of substitution patterns can mitigate potential side effects such as off-target interactions. Computational modeling techniques are increasingly employed to predict and refine these properties before experimental validation.

In conclusion,3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No. 1805018-32-9) represents a valuable intermediate with broad applications across pharmaceuticals and agrochemicals. Its unique structural composition offers opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new synthetic strategies and biological targets,3-Bromo-5-chloro-2-(trifluoromethyl)aniline is poised to remain a cornerstone in medicinal chemistry endeavors aimed at addressing unmet medical needs.

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